Pyrazin-2-ylmethanesulfonyl chloride

Sulfonamide Synthesis Conformational Flexibility Molecular Design

Pyrazin-2-ylmethanesulfonyl chloride (CAS 1017794-55-6; MW 192.62 g/mol; C₅H₅ClN₂O₂S) is a heteroaromatic sulfonyl chloride that combines a pyrazine ring with a reactive -SO₂Cl group via a methylene spacer. The compound's electrophilic sulfur center enables its use as a sulfonylating agent for the preparation of pyrazinylmethyl sulfonamides and sulfonate esters.

Molecular Formula C5H5ClN2O2S
Molecular Weight 192.62 g/mol
Cat. No. B13192565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazin-2-ylmethanesulfonyl chloride
Molecular FormulaC5H5ClN2O2S
Molecular Weight192.62 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)CS(=O)(=O)Cl
InChIInChI=1S/C5H5ClN2O2S/c6-11(9,10)4-5-3-7-1-2-8-5/h1-3H,4H2
InChIKeyZBJSWCJOMVZDKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazin-2-ylmethanesulfonyl Chloride: A Specialized Heteroaromatic Sulfonylating Building Block for Pharmaceutical Intermediate Synthesis


Pyrazin-2-ylmethanesulfonyl chloride (CAS 1017794-55-6; MW 192.62 g/mol; C₅H₅ClN₂O₂S) [1] is a heteroaromatic sulfonyl chloride that combines a pyrazine ring with a reactive -SO₂Cl group via a methylene spacer . The compound's electrophilic sulfur center enables its use as a sulfonylating agent for the preparation of pyrazinylmethyl sulfonamides and sulfonate esters . Unlike simple aliphatic sulfonyl chlorides such as methanesulfonyl chloride or benzylsulfonyl chloride, the electron-deficient pyrazine ring introduces heteroatom hydrogen bond acceptors and polarity that differentiate its reactivity, solubility, and downstream biological potential [2]. The compound is moisture-sensitive and must be stored under anhydrous, inert conditions, with hydrolysis to the corresponding sulfonic acid occurring in the presence of water .

Why Generic Sulfonyl Chlorides Cannot Substitute for Pyrazin-2-ylmethanesulfonyl Chloride in Heteroaromatic-Containing Synthetic Routes


Generic sulfonylating agents such as methanesulfonyl chloride (MsCl) or benzylsulfonyl chloride cannot substitute for pyrazin-2-ylmethanesulfonyl chloride when a pyrazine-containing sulfonamide or sulfonate scaffold is required, because the pyrazine moiety itself is a privileged pharmacophore in medicinal chemistry and cannot be introduced post-sulfonylation [1]. Methanesulfonyl chloride provides only a simple methyl sulfonate leaving group or sulfonamide, lacking the hydrogen bond acceptor sites and π-stacking potential of the heteroaromatic pyrazine ring [2][3]. Benzylsulfonyl chloride, while aromatic, introduces a hydrophobic phenyl group with different polarity and molecular recognition properties compared to the polar, electron-deficient pyrazine ring . Substituting an alternative sulfonyl chloride would require a completely different synthetic route to introduce the pyrazine moiety, making the target sulfonamide inaccessible without a pyrazine-containing sulfonyl chloride building block.

Quantitative Differentiation: Pyrazin-2-ylmethanesulfonyl Chloride vs. Closest Analogs and Alternatives


Rotatable Bond Flexibility: Pyrazin-2-ylmethanesulfonyl Chloride vs. Pyrazine-2-sulfonyl Chloride

Pyrazin-2-ylmethanesulfonyl chloride contains two rotatable bonds (the C–S bond of the methylene linker and the S–Cl bond), providing conformational flexibility between the sulfonyl chloride group and the pyrazine ring [1]. In contrast, pyrazine-2-sulfonyl chloride lacks a methylene spacer; the -SO₂Cl group is directly attached to the pyrazine ring, restricting rotational freedom. This structural difference affects the orientation of the sulfonamide bond in final products, which may influence target binding geometry in medicinal chemistry applications.

Sulfonamide Synthesis Conformational Flexibility Molecular Design

Lipophilicity and Polarity: Pyrazin-2-ylmethanesulfonyl Chloride vs. Benzylsulfonyl Chloride

Pyrazin-2-ylmethanesulfonyl chloride exhibits an XLogP3 value of -0.2 and a topological polar surface area (TPSA) of 68.3 Ų [1]. Benzylsulfonyl chloride (α-toluenesulfonyl chloride), the direct carbocyclic analog, is predicted to have a higher XLogP (~1.2-1.5) and a lower TPSA (~42.5 Ų) due to the hydrophobic phenyl ring lacking heteroatom hydrogen bond acceptors . The pyrazine-containing compound is significantly more polar and less lipophilic, which affects both solubility in aqueous-organic biphasic reactions and the drug-like properties of derived sulfonamides.

Physicochemical Properties Drug-Likeness Solubility

Hydrogen Bond Acceptor Capacity: Pyrazin-2-ylmethanesulfonyl Chloride vs. Pyridin-2-ylmethanesulfonyl Chloride

Pyrazin-2-ylmethanesulfonyl chloride contains four hydrogen bond acceptor sites—two from the sulfonyl oxygens and two from the pyrazine ring nitrogens at positions 1 and 4—as determined by computed property analysis [1]. Pyridin-2-ylmethanesulfonyl chloride contains three hydrogen bond acceptor sites—two sulfonyl oxygens and one pyridine nitrogen [2]. This additional nitrogen in the pyrazine ring provides an extra hydrogen bond acceptor that may enhance binding affinity to biological targets such as kinase ATP-binding pockets where multiple hinge-region hydrogen bonds are critical [3].

Hydrogen Bonding Target Engagement Medicinal Chemistry

Electronic Effects on Sulfonyl Chloride Reactivity: Heteroaromatic vs. Aliphatic Analogs

The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the aromatic system [1]. This electron-withdrawing effect is transmitted through the methylene linker to the sulfonyl group, potentially enhancing the electrophilicity of the sulfur center relative to electron-neutral aliphatic or benzylic sulfonyl chlorides. Kinetic studies of heterocyclic sulfonyl compounds demonstrate that heteroaromatic substitution can significantly modulate sulfonyl group reactivity; for example, methylsulfonyl-substituted heterocycles are approximately 90 times more reactive toward methoxide ion displacement than their chloro analogs [2]. While direct rate comparisons between pyrazin-2-ylmethanesulfonyl chloride and benzylsulfonyl chloride are not available, the electron-withdrawing pyrazine ring is expected to increase sulfonyl chloride electrophilicity relative to the phenyl analog, potentially enabling faster sulfonamide formation under milder conditions.

Electrophilicity Reaction Kinetics Sulfonamide Formation

Optimal Application Scenarios for Pyrazin-2-ylmethanesulfonyl Chloride in Pharmaceutical and Agrochemical Intermediate Synthesis


Synthesis of Pyrazine-Containing Sulfonamide Kinase Inhibitors and Other ATP-Competitive Agents

Pyrazin-2-ylmethanesulfonyl chloride is ideally suited for preparing sulfonamide derivatives that target kinase ATP-binding pockets, where the pyrazine ring can serve as a hinge-binding pharmacophore. The electron-deficient pyrazine ring enhances sulfonyl electrophilicity, facilitating efficient sulfonamide formation [1], while the two nitrogen atoms provide hydrogen bond acceptor capacity (4 total acceptors including sulfonyl oxygens) [2] for kinase hinge-region engagement. Pyrazine-containing scaffolds are established privileged structures in kinase inhibitor design [1], making this sulfonyl chloride a strategic building block for focused kinase inhibitor library synthesis. In contrast, benzylsulfonyl chloride-derived sulfonamides lack the heteroaromatic hydrogen bond capacity required for kinase hinge binding.

Preparation of Heteroaromatic Sulfonamides for Anti-Infective Drug Discovery Programs

N-(Pyrazin-2-yl)-substituted sulfonamides, which can be synthesized using pyrazin-2-ylmethanesulfonyl chloride as an electrophilic building block, have demonstrated antimicrobial and antifungal activities in in vitro evaluations [3]. The compound's XLogP3 value of -0.2 and TPSA of 68.3 Ų [2] confer polarity that may improve aqueous solubility of derived sulfonamides relative to more lipophilic benzyl sulfonamide analogs (benzylsulfonyl chloride-derived products have XLogP ~1.2-1.5 and TPSA ~42.5 Ų). For anti-infective programs where balanced solubility and target engagement are critical, pyrazin-2-ylmethanesulfonyl chloride offers a polarity advantage over carbocyclic alternatives.

Synthesis of Pyrazinylmethyl Sulfonamides as Herbicide and Agrochemical Intermediates

Pyrazinyl sulfonamides are established intermediates for sulfonylurea herbicides that control weeds by inhibiting acetolactate synthase (ALS) [4]. Pyrazin-2-ylmethanesulfonyl chloride provides a direct route to pyrazinylmethyl sulfonamide building blocks via reaction with ammonia or amines. The rotatable bond between the pyrazine ring and sulfonyl group (2 rotatable bonds total) [2] provides conformational flexibility that may be advantageous for optimizing fit within the ALS enzyme active site, compared to more rigid pyrazine-2-sulfonyl chloride (1 rotatable bond). This flexibility is a key differentiator in agrochemical scaffold design where subtle conformational adjustments can significantly impact potency.

Late-Stage Diversification of Pyrazine-Containing Drug Candidates via Sulfonamide Formation

Pyrazin-2-ylmethanesulfonyl chloride can be employed in late-stage functionalization strategies to introduce a pyrazinylmethyl sulfonamide moiety onto advanced amine-containing intermediates. The enhanced electrophilicity of heteroaromatic sulfonyl chlorides relative to aliphatic analogs [1] may enable sulfonamide formation under milder conditions, preserving sensitive functional groups in complex molecules. For medicinal chemistry programs requiring rapid SAR exploration around a pyrazine-containing sulfonamide core, this building block provides direct access to diverse derivatives without requiring de novo pyrazine ring construction. Generic sulfonyl chlorides such as MsCl or tosyl chloride cannot deliver the pyrazine pharmacophore, making them unsuitable for this application.

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